molecular formula C26H21BrN4O5S B12043962 4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477730-24-8

4-((E)-{[[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)amino](oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12043962
CAS No.: 477730-24-8
M. Wt: 581.4 g/mol
InChI Key: CSIIKVFZKAQFBS-IPPBACCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothienyl group, a hydrazono group, and a bromobenzoate moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves multiple steps The starting materials typically include 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene and 2-methoxyphenyl 3-bromobenzoateThe reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzothienyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydrazono group can be reduced to form corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives

Scientific Research Applications

4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((E)-{[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)aminoacetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzothienyl group can bind to the active site of enzymes, inhibiting their activity. The hydrazono group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. The bromobenzoate moiety can enhance the compound’s binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

477730-24-8

Molecular Formula

C26H21BrN4O5S

Molecular Weight

581.4 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C26H21BrN4O5S/c1-35-21-11-15(9-10-20(21)36-26(34)16-5-4-6-17(27)12-16)14-29-31-24(33)23(32)30-25-19(13-28)18-7-2-3-8-22(18)37-25/h4-6,9-12,14H,2-3,7-8H2,1H3,(H,30,32)(H,31,33)/b29-14+

InChI Key

CSIIKVFZKAQFBS-IPPBACCNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.